molecular formula C12H7Cl2NO3 B1517087 6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid CAS No. 1019451-16-1

6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid

Cat. No. B1517087
M. Wt: 284.09 g/mol
InChI Key: QHWZEPWFSIPEBN-UHFFFAOYSA-N
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Description

“6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 284.1 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is 1S/C12H7Cl2NO3/c13-8-2-1-3-9 (11 (8)14)18-10-5-4-7 (6-15-10)12 (16)17/h1-6H, (H,16,17) . This indicates the presence of two chlorine atoms, a nitrogen atom, and three oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 284.1 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results.

Scientific Research Applications

Reactivity and Coordination Chemistry

  • Pyridine carboxylic acids exhibit significant reactivity towards metal salts, forming complex coordination polymers with potential applications in materials science. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers, indicating the potential of pyridine carboxylic acids in the development of new materials (Ghosh et al., 2004).

Molecular Docking and Biological Activity

  • Pyridine derivatives have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests their potential utility in pharmaceutical applications, particularly as antimicrobial and antioxidant agents (Flefel et al., 2018).

Metal-Organic Frameworks (MOFs)

  • Pyridine carboxylic acids are key ligands in the formation of MOFs, which are structures with applications ranging from catalysis to gas storage. Lanthanide helicate coordination polymers have been synthesized, forming 3D metal-organic framework structures (Ghosh & Bharadwaj, 2004).

Synthesis of Complex Molecules

  • Research into the synthesis of complex molecules, such as those containing pyridine rings, contributes to the development of new pharmaceuticals and materials. For instance, novel synthesis methods for pyrazolo[3,4-b]pyridine products have been developed, showcasing the versatility of pyridine derivatives in organic synthesis (Ghaedi et al., 2015).

Environmental Applications

  • Pyridine carboxylic acids have been examined for their potential in environmental applications, such as the electrochemical degradation of pollutants. This research underscores the environmental relevance of pyridine derivatives in purifying water sources from organic contaminants (Boye et al., 2003).

properties

IUPAC Name

6-(2,3-dichlorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-9(11(8)14)18-10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZEPWFSIPEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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